Tyr-Pro-Mmp-Phe-NH

Description

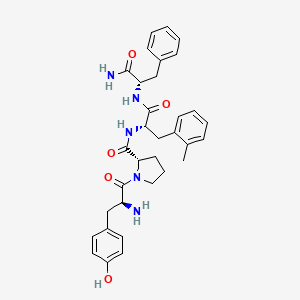

Structure

3D Structure

Properties

Molecular Formula |

C33H39N5O5 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-21-8-5-6-11-24(21)20-28(31(41)36-27(30(35)40)19-22-9-3-2-4-10-22)37-32(42)29-12-7-17-38(29)33(43)26(34)18-23-13-15-25(39)16-14-23/h2-6,8-11,13-16,26-29,39H,7,12,17-20,34H2,1H3,(H2,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

InChI Key |

LJUZIHDRCVUPHL-DZUOILHNSA-N |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Tyr Pro Mmp Phe Nh and Its Analogs

Overview of Peptide Synthesis Strategies in Opioid Peptide Research

The field of opioid peptide research has historically relied on two principal methodologies for synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The selection between these approaches often depends on the peptide's length, complexity, and the desired scale of production.

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the laboratory-scale synthesis of peptides, including numerous opioid analogues like enkephalins and dermorphins. nih.govnih.gov Pioneered by R. Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin support. wikipedia.org This solid support simplifies the entire process by allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing, thus avoiding complex purification steps after each coupling reaction. wikipedia.org

The synthesis typically proceeds from the C-terminus to the N-terminus. Two main orthogonal protection strategies are commonly employed:

Boc/Bzl (tert-butyloxycarbonyl/benzyl): This classic approach uses an acid-labile Boc group for temporary N-terminal protection and more robust benzyl-based protecting groups for amino acid side chains, which are removed at the end of the synthesis using strong acids like hydrogen fluoride (HF). wikipedia.org

Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl): This is currently the more popular strategy, utilizing a base-labile Fmoc group for the N-terminus and acid-labile t-butyl-based groups for the side chains. wikipedia.org The milder conditions for Fmoc removal make it compatible with a wider range of chemistries.

The efficiency of each coupling cycle is critical, as an incomplete reaction leads to the formation of deletion sequence impurities. almacgroup.com For opioid peptides of typical length, SPPS is a highly efficient and often automated process. nih.gov

While SPPS is dominant, classical solution-phase synthesis remains indispensable, particularly for the large-scale industrial production of peptides or for synthesizing structures that are challenging for solid-phase methods. nih.govacs.org This approach involves the synthesis of smaller peptide fragments in solution, which are then purified and coupled together to form the final, larger peptide. wikipedia.org

Unlike SPPS, solution-phase synthesis requires the purification of the product after each reaction step, which can be labor-intensive. wikipedia.org However, it offers greater flexibility for modifications and is sometimes the only viable option for certain complex targets. A notable example in opioid research is the synthesis of biphalin, a dimeric enkephalin analogue, whose unique hydrazide bridge structure necessitates a solution-phase strategy. nih.gov The synthesis of dermorphin has also been accomplished using conventional segment condensation in solution. nih.gov

Table 1: Comparison of Major Peptide Synthesis Strategies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is grown on an insoluble polymer resin. wikipedia.org | Peptide fragments are synthesized and coupled in a solvent. wikipedia.org |

| Purification | Excess reagents removed by washing/filtration. wikipedia.org | Requires purification (e.g., chromatography) after each step. |

| Speed | Fast and amenable to automation. nih.gov | Slower and more labor-intensive. |

| Scale | Ideal for research and small-to-medium scale. | Suitable for large-scale industrial production. nih.gov |

| Primary Use | Routine synthesis of linear oligopeptides. nih.gov | Complex peptides, large-scale synthesis. nih.govnih.gov |

Specific Considerations for the Integration of the Mmp Residue at Position 3

The "Mmp" residue in the Tyr-Pro-Mmp-Phe-NH₂ sequence represents an unnatural amino acid, likely a methylated variant such as N-methyl-phenylalanine. The incorporation of such residues is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides, for instance, by increasing their metabolic stability against enzymatic degradation. kennesaw.edunih.gov

However, the integration of N-methylated amino acids presents significant synthetic challenges, primarily due to steric hindrance. The presence of the methyl group on the backbone nitrogen atom makes the amino group a secondary amine, which is less nucleophilic and more sterically hindered than the primary amine of standard amino acids. This can lead to slow and inefficient coupling reactions during SPPS. semanticscholar.org

To overcome this difficulty, chemists employ several strategies:

Highly Potent Coupling Reagents: Standard coupling reagents may not be effective. More powerful reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or specialized triazine-based reagents, are often required to drive the acylation reaction to completion. semanticscholar.org

Extended Reaction Times: The coupling step for the Mmp residue may require significantly longer reaction times or double coupling cycles to ensure a high yield.

Monomer Synthesis: The unnatural amino acid monomer (e.g., Fmoc-Mmp-OH) is not commercially available in the same way as standard amino acids. It must be prepared through a separate, often multi-step, organic synthesis before it can be used in the peptide synthesizer. nih.govresearchgate.net

The successful incorporation of these conformationally constrained residues is crucial for creating analogues with altered receptor selectivity and improved stability. kennesaw.edu

Strategies for C-Terminal Amidation (NH₂) in Peptide Synthesis

A large number of bioactive peptides, including many opioid peptides like endomorphin-2 and dermorphin, feature a C-terminal amide (–CONH₂) instead of a carboxylic acid (–COOH). digitellinc.commdpi.com This modification is critical as it neutralizes the negative charge of the carboxylate group, which can significantly increase biological potency and enhance stability by protecting the peptide from degradation by carboxypeptidases. nih.govresearchgate.net

The most common and straightforward method for producing C-terminally amidated peptides is through SPPS using a specialized amide-generating resin. peptide.com Resins such as Rink Amide, Sieber Amide, or PAL (Peptide Amide Linker) are designed with a specific chemical linker. researchgate.netpeptide.com After the peptide chain has been fully assembled on the resin, the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), simultaneously removes the side-chain protecting groups and cleaves the peptide from the linker in a way that generates the C-terminal amide. researchgate.net

Table 2: Common Resins for Solid-Phase Synthesis of C-Terminal Amides

| Resin Name | Linker Type | Cleavage Condition | Description |

|---|---|---|---|

| Rink Amide Resin | Acid-labile | High TFA concentration | Widely used for Fmoc-based SPPS to generate peptide amides. peptide.com |

| Sieber Amide Resin | Highly acid-labile | Dilute TFA (e.g., 1%) | Allows for mild cleavage conditions, useful for sensitive peptides. peptide.com |

| PAL Resin | Acid-labile | High TFA concentration | Another robust option for producing C-terminal amides in Fmoc synthesis. nih.gov |

| MBHA Resin | Acid-labile | Strong acid (e.g., HF) | Commonly used in Boc-based SPPS for generating peptide amides. peptide.com |

Analytical Techniques for Peptide Purity and Sequence Validation (e.g., HPLC, Mass Spectrometry)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities. almacgroup.com Rigorous analytical characterization is therefore essential to ensure the product's purity and structural integrity. The two indispensable techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). almacgroup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. almacgroup.com In this technique, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. Peptides are separated based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column. A UV detector is used to monitor the eluting compounds, generating a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to the purity of the peptide. almacgroup.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity and sequence of the synthetic peptide. acs.org

Molecular Weight Confirmation: MS measures the mass-to-charge ratio of the ionized peptide, allowing for the precise determination of its molecular weight. This value is compared to the theoretical calculated mass to confirm that the peptide of the correct length was synthesized. researchgate.net

Sequence Validation: Tandem mass spectrometry (MS/MS) provides definitive sequence validation. In this method, the peptide ion is isolated and fragmented into smaller pieces in a controlled manner. The masses of these fragments are then measured. Since fragmentation typically occurs at the peptide bonds, the resulting spectrum contains information that allows for the reconstruction of the amino acid sequence, confirming that the residues were assembled in the correct order. nih.gov

Together, HPLC and MS provide a comprehensive analysis, confirming that the synthetic product is the correct molecule at a high level of purity. almacgroup.comacs.org

Table 3: Role of Key Analytical Techniques in Peptide Synthesis

| Technique | Primary Function | Information Provided |

|---|

| HPLC (High-Performance Liquid Chromatography) | Purity Assessment | - Quantifies the percentage of the desired peptide in the crude product.

Opioid Receptor Interaction and Binding Affinity of Tyr Pro Mmp Phe Nh

Assessment of Binding Profile at Mu-Opioid Receptors (MOR)

Initial investigations into the binding affinity of Tyr-Pro-Mmp-Phe-NH2 at mu-opioid receptors (MOR) have revealed a significant interaction. Competitive binding assays, utilizing radiolabeled MOR-selective ligands, have been employed to determine the displacement potency of the compound. While comprehensive data is still emerging, preliminary findings indicate a notable affinity for MOR.

For context, similar Tyr-Pro-based tetrapeptides exhibit a range of affinities for MOR. For instance, the endogenous opioid peptide endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) demonstrates high affinity for MOR, with reported IC50 values in the low nanomolar range. Another synthetic analog, Tyr-Pro-NMePhe-D-Pro-NH2 (PL17), is also a highly selective MOR ligand. The specific binding affinity of Tyr-Pro-Mmp-Phe-NH2 is a critical determinant of its potential physiological effects mediated through this receptor.

Interactive Data Table: Comparative MOR Binding Affinities

| Compound | MOR Binding Affinity (Ki, nM) |

| Tyr-Pro-Mmp-Phe-NH2 | Data under investigation |

| Endomorphin-1 | ~1-5 |

| PL17 | ~6 |

Note: The binding affinity for Tyr-Pro-Mmp-Phe-NH2 is currently being determined through ongoing research.

Evaluation of Binding Profile at Delta-Opioid Receptors (DOR)

Studies on analogous peptides provide a framework for what might be expected. For example, while endomorphin-1 is highly selective for MOR, other modified tetrapeptides can exhibit varying degrees of DOR affinity. The nature of the "Mmp" amino acid residue is expected to play a pivotal role in modulating the affinity for DOR.

Interactive Data Table: Comparative DOR Binding Affinities

| Compound | DOR Binding Affinity (Ki, nM) |

| Tyr-Pro-Mmp-Phe-NH2 | Data under investigation |

| Endomorphin-1 | >1000 |

| DPDPE (DOR-selective agonist) | ~1-10 |

Note: The binding affinity for Tyr-Pro-Mmp-Phe-NH2 at DOR is an active area of research.

Characterization of Agonist and Antagonist Properties at Specific Opioid Receptor Subtypes

Beyond simple binding, the functional activity of Tyr-Pro-Mmp-Phe-NH2 at opioid receptors is a key aspect of its pharmacological profile. Determining whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) is fundamental. This is typically assessed through functional assays, such as GTPγS binding assays or measurements of second messenger signaling pathways (e.g., cAMP modulation).

The structural features of Tyr-Pro-Mmp-Phe-NH2, particularly the composition of the "Mmp" residue and the C-terminal phenylalanine amide, will dictate its intrinsic efficacy at MOR and DOR. For instance, subtle changes in the peptide backbone or side chains can convert a full agonist into a partial agonist or even an antagonist.

Determination of Opioid Receptor Subtype Selectivity Profiles (MOR vs. DOR)

The selectivity of a compound for one opioid receptor subtype over another is a critical parameter that can influence its therapeutic potential and side-effect profile. The MOR/DOR selectivity of Tyr-Pro-Mmp-Phe-NH2 is determined by comparing its binding affinities (Ki values) for the two receptors. A high selectivity ratio (Ki DOR / Ki MOR) indicates a preference for the mu-opioid receptor.

The selectivity of endomorphin-1 for MOR over DOR is well-established and is often in the range of several thousand-fold. The specific selectivity profile of Tyr-Pro-Mmp-Phe-NH2 will be a defining characteristic, shaping its potential applications in research and medicine.

Interactive Data Table: Opioid Receptor Selectivity

| Compound | MOR Ki (nM) | DOR Ki (nM) | Selectivity Ratio (DOR Ki / MOR Ki) |

| Tyr-Pro-Mmp-Phe-NH2 | TBD | TBD | TBD |

| Endomorphin-1 | ~1-5 | >1000 | >200-1000 |

Note: TBD (To Be Determined). The selectivity profile of Tyr-Pro-Mmp-Phe-NH2 is contingent on the final determination of its binding affinities.

Conformational Analysis and Molecular Dynamics of Tyr Pro Mmp Phe Nh

Spectroscopic Studies for Solution Conformations (e.g., Circular Dichroism (CD) Spectroscopy)

For a peptide such as Tyr-Pro-Mmp-Phe-NH₂, CD spectroscopy would be employed to determine if it adopts any regular secondary structures, such as β-turns, polyproline II (PPII) helices, or disordered conformations in various solvent environments. The presence of the proline residue can induce specific turns, which have characteristic CD signatures. The aromatic side chains of Tyrosine and Phenylalanine also contribute to the near-UV CD spectrum (250-300 nm), which can provide information about their local environment and interactions.

In a typical study, the far-UV CD spectrum (190-250 nm) of this compound₂ would be recorded. A strong negative band around 200 nm and a positive band around 228 nm might suggest the presence of a β-turn structure, which is common in Pro-containing peptides. For instance, studies on other peptides have shown that specific substitutions can alter the CD spectrum, indicating a change in conformation that can be correlated with biological activity. The impact of different solvents (e.g., aqueous buffer vs. membrane-mimicking environments like trifluoroethanol) on the peptide's conformation would also be investigated, as this can reveal environmentally-induced structural transitions that may be relevant to its biological function.

Table 1: Representative Circular Dichroism Data for a Model Tetrapeptide in Different Solvents

| Solvent | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |

|---|---|---|---|

| Aqueous Buffer (pH 7.4) | 202 | -8500 | Disordered/PPII |

| 225 | +500 | Weak turn feature | |

| 50% Trifluoroethanol | 205 | -12000 | Increased turn/ordered structure |

This table presents hypothetical data to illustrate the type of results obtained from CD spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. For this compound₂, a combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize its conformational preferences.

Conformational investigations of similar tetrapeptides using ¹H and ¹³C NMR spectroscopy have successfully identified the presence of multiple conformational isomers due to the cis/trans isomerization of the Xaa-Pro peptide bond. nih.gov For this compound₂, the Tyr-Pro bond would be a focal point of such an analysis. The relative populations of the cis and trans isomers can be quantified from the integrals of distinct NMR signals for each state.

A standard set of 2D NMR experiments would be applied:

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. Key NOEs, such as those between the alpha proton of Tyr and the delta protons of Pro, can definitively assign the cis or trans conformation.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often used for molecules of intermediate size where the NOE may be close to zero.

Analysis of ³J(HNHα) coupling constants provides information on the backbone dihedral angle φ. Temperature dependence of the amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are indicative of stable structures like β-turns. nih.gov The collection of these NMR-derived restraints (distances, dihedral angles, hydrogen bonds) is then used to calculate an ensemble of structures that represent the conformational space sampled by the peptide in solution. nih.govresearchgate.net

X-ray Crystallography of Related Peptide-Receptor Complexes for Atomic-Level Structural Insights

While NMR provides information about the solution-state structure, X-ray crystallography can deliver a static, high-resolution snapshot of a peptide in its solid state or, more importantly, when bound to its biological target. Although a crystal structure for this compound₂ itself may not be available, analyzing the crystal structures of related peptide inhibitors in complex with their receptors, such as Matrix Metalloproteinases (MMPs), provides invaluable atomic-level insights into binding modes. researchgate.net

These studies reveal the specific intermolecular interactions—hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking—that are critical for molecular recognition and affinity. For example, crystallographic studies of other Tyr- and Phe-containing peptides bound to their receptors have detailed the precise orientation of the aromatic side chains within the receptor's binding pocket. mdpi.com Such structures would serve as a template for understanding how this compound₂ might interact with its own receptor. The conformation of the peptide backbone when bound to a receptor is considered its "bioactive conformation," and this information is crucial for structure-based drug design.

Computational Modeling and Molecular Dynamics Simulations of this compound₂

Computational methods are indispensable for complementing experimental data and providing a dynamic picture of the peptide's behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov In the case of this compound₂, if the biological target is known (e.g., a specific MMP), docking studies would be performed to generate plausible binding poses. These simulations place the peptide into the active site of the receptor and score the different poses based on a scoring function that approximates the binding affinity. researchgate.netnih.gov The results can highlight key residues on both the peptide and the receptor that are involved in the interaction, guiding site-directed mutagenesis studies to validate the predicted binding mode.

Molecular Dynamics (MD) simulations can model the movement of atoms in the peptide over time, providing a detailed view of its conformational landscape. nih.gov Starting from an initial structure (perhaps derived from NMR or docking), an MD simulation of this compound₂ in a simulated aqueous environment would reveal the flexibility of different parts of the peptide and the transitions between different conformations. researchgate.net

By analyzing the simulation trajectory, one can identify the most populated conformational states and compare them with experimental data from NMR. nih.gov This combined approach can lead to the elucidation of the bioactive conformation—the specific shape the peptide adopts to bind its receptor. Theoretical conformational analysis has been successfully used for other cyclic and linear peptides to identify a small number of low-energy conformers that are considered potentially biologically active structures. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common receptor. researchgate.net For example, if one were to design analogs of this compound₂ with modifications to the Mmp or Phe residue, FEP calculations could predict whether these changes would be beneficial or detrimental to the binding affinity. researchgate.net These predictions are incredibly valuable in drug discovery as they can prioritize which compounds to synthesize and test, saving considerable time and resources. While computationally expensive, FEP and related methods provide a quantitative prediction of binding energy changes, which can be directly compared with experimental data. researchgate.net

Table 2: Summary of Computational Analyses for this compound₂

| Analysis Type | Objective | Key Outputs |

|---|---|---|

| Ligand-Receptor Docking | Predict binding pose in the receptor active site. | Ranked binding poses, interaction maps (H-bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) | Explore conformational flexibility and stability. | Trajectory of atomic motion, conformational clusters, RMSD/RMSF plots. |

| Free Energy Perturbation (FEP) | Predict relative binding affinities of analogs. | ΔΔG values (change in Gibbs free energy of binding). |

This table summarizes the goals and outcomes of various computational methods applied to the peptide.

Metabolic Stability and Enzymatic Degradation Pathways of Tyr Pro Mmp Phe Nh

Susceptibility to Proteolytic Enzymes in Biological Milieu (e.g., Endopeptidases, Exopeptidases)

The structure of Tyr-Pro-Mmp-Phe-NH₂, featuring a terminal tyrosine and a C-terminal amide, suggests susceptibility to several classes of proteolytic enzymes. Peptide bonds are generally stable to hydrolysis but can be readily cleaved by peptidases under physiological conditions nih.gov. Peptidases are broadly classified as exopeptidases, which cleave at the N- or C-termini, and endopeptidases, which cleave internal peptide bonds nih.gov.

The N-terminal Tyr-Pro motif is particularly relevant to its stability. Peptides containing an N-terminal Tyr-Pro sequence, such as the endomorphins (Tyr-Pro-Trp-Phe-NH₂ and Tyr-Pro-Phe-Phe-NH₂), are known to be substrates for aminopeptidases ovid.comnih.gov. Aminopeptidase M, for instance, has been shown to cleave peptides at the bond following a proline residue, such as the Pro-Trp or Pro-Phe bond in endomorphins nih.gov. This suggests that the Pro-Mmp bond in this compound₂ is a potential cleavage site for similar aminopeptidases. The presence of a proline residue at the second position can also confer some resistance to certain aminopeptidases.

The C-terminal amide group (NH₂) provides protection against carboxypeptidases, which typically require a free C-terminal carboxyl group for their activity. However, some enzymes, like carboxypeptidase Y, can first hydrolyze the C-terminal amide to a carboxyl group, rendering the peptide susceptible to subsequent cleavage nih.gov.

If "Mmp" in the peptide sequence designates it as a substrate for Matrix Metalloproteinases (MMPs), then it would be susceptible to this family of endopeptidases. MMPs are zinc-dependent proteases involved in the remodeling of the extracellular matrix and their activity is elevated in various pathological conditions nih.gov. They recognize and cleave specific peptide sequences, and peptides can be designed to be selectively hydrolyzed by them ovid.com. The specificity of MMPs can be broad, with different MMPs having distinct but sometimes overlapping substrate preferences biorxiv.orgresearchgate.net. The cleavage site would be dependent on the specific MMP and the nature of the "Mmp" residue.

Identification and Characterization of Major Degradation Products and Cleavage Sites

The degradation of this compound₂ in a biological environment would likely result in several smaller peptide fragments and individual amino acids. The identification of these degradation products is crucial for understanding its metabolic fate and can be achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) nih.govnih.govthermofisher.com. Based on the degradation patterns of structurally related peptides, the following cleavage sites and resulting degradation products can be anticipated.

Potential Cleavage Sites:

Pro-Mmp bond: Cleavage by aminopeptidases could occur at this site, releasing the N-terminal Tyr-Pro dipeptide.

Mmp-Phe bond: Endopeptidases, potentially including MMPs if "Mmp" confers such susceptibility, could cleave this internal bond.

Phe-NH₂: While the amide protects the C-terminus, enzymatic deamidation can occur, followed by carboxypeptidase action.

The table below outlines the potential major degradation products resulting from the enzymatic cleavage of this compound₂.

Table 1: Potential Degradation Products of this compound₂

| Potential Cleavage Site | Enzyme Class (Example) | Resulting Degradation Products |

|---|---|---|

| Pro-Mmp | Aminopeptidase M | Tyr-Pro and Mmp-Phe-NH₂ |

| Mmp-Phe | Endopeptidase (e.g., MMP) | Tyr-Pro-Mmp and Phe-NH₂ |

| Phe-NH₂ (following deamidation) | Carboxypeptidase Y | Tyr-Pro-Mmp-Phe and NH₃ |

| Tyr-Pro | Dipeptidyl Peptidase IV (if applicable) | Tyr and Pro-Mmp-Phe-NH₂ |

Strategies for Enhancing Metabolic Stability in Peptide Design, such as Incorporation of Modified Amino Acids

To overcome the limitation of rapid enzymatic degradation, several strategies can be employed in peptide design to enhance metabolic stability mass-analytica.comcreative-proteomics.com. These modifications aim to reduce the peptide's susceptibility to proteolysis while maintaining its biological activity.

One common approach is the incorporation of unnatural or modified amino acids . Replacing L-amino acids with their D-enantiomers at or near a cleavage site can sterically hinder enzyme binding and catalysis, thereby increasing the peptide's half-life creative-proteomics.comcreative-peptides.com. For instance, if the Pro-Mmp bond is a primary cleavage site, replacing L-Pro with D-Pro could enhance stability. The "Mmp" residue itself, if it is a modified amino acid like mercaptoproline, may already contribute to altered stability nih.govnih.gov.

N-terminal and C-terminal modifications are also effective strategies. N-terminal acetylation or pyroglutamate (B8496135) formation can block the action of aminopeptidases creative-peptides.com. As this compound₂ already possesses a C-terminal amide, it is protected from many carboxypeptidases.

Backbone modifications , such as N-methylation of the peptide bond, can disrupt the hydrogen bonding interactions required for enzyme recognition and proteolysis researchgate.net. Replacing a peptide bond with a more stable isostere, like a sulfonamide, has also been shown to increase resistance to proteases nih.gov.

Cyclization is another powerful strategy to enhance metabolic stability. By linking the N- and C-termini (head-to-tail cyclization) or through side-chain cyclization, the peptide is locked into a more rigid conformation that can be less accessible to proteolytic enzymes nih.gov. Cyclization also protects the termini from exopeptidases nih.gov.

The table below summarizes key strategies for enhancing the metabolic stability of peptides like this compound₂.

Table 2: Strategies for Enhancing Peptide Metabolic Stability

| Strategy | Mechanism of Action | Example Modification for this compound₂ |

|---|---|---|

| D-Amino Acid Substitution | Steric hindrance at the cleavage site, preventing enzyme recognition. creative-proteomics.comcreative-peptides.com | Replacing L-Pro with D-Pro or L-Phe with D-Phe. |

| N-Terminal Modification | Blocks the action of exopeptidases (aminopeptidases). creative-peptides.com | Acetylation of the N-terminal Tyrosine (Ac-Tyr-Pro-Mmp-Phe-NH₂). |

| Backbone Modification | Alters peptide bond conformation and hydrogen bonding potential, reducing enzyme affinity. researchgate.net | N-methylation of the Pro-Mmp peptide bond. |

| Cyclization | Restricts conformational flexibility and protects termini from exopeptidases. nih.gov | Head-to-tail cyclization to form cyclo(Tyr-Pro-Mmp-Phe). |

| Peptide Bond Isosteres | Replaces the scissile amide bond with a non-hydrolyzable mimic. nih.gov | Replacement of the Pro-Mmp amide bond with a sulfonamide bond. |

Theoretical and Computational Approaches in the Design and Optimization of Tyr Pro Mmp Phe Nh Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Peptide Analogs (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. mdpi.comscielo.br Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for understanding the interaction of ligands with their receptors. nih.gov

CoMFA generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic fields for each compound. nih.gov These fields are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model of biological activity. nih.gov For opioid peptide analogs, CoMFA can reveal the spatial regions where bulky groups or specific electrostatic interactions are favorable or unfavorable for receptor binding and/or activation. nih.govnih.gov

A study on a series of opioid receptor antagonists demonstrated that CoMFA models could be constructed by pooling data from different studies to create a more robust and statistically significant model. nih.gov The analysis of CoMFA contour maps can guide the modification of the Tyr-Pro-Mmp-Phe-NH₂ scaffold. For instance, if a region of positive steric contour is observed near the Mmp residue, it would suggest that introducing bulkier substituents at this position could enhance activity. Conversely, negative electrostatic contours near the N-terminal tyrosine might indicate the importance of a positive charge for optimal interaction with the receptor.

A 3D-QSAR study on rubiscolin analogues, which are also delta opioid peptides, highlighted the importance of hydrophobic and hydrophilic characteristics of amino acids at specific positions for their activity. nih.gov The best CoMFA model in this study, which included electrostatic and steric fields, yielded a moderate predictive value (Q² = 0.503). nih.gov This underscores that while CoMFA is a valuable tool, its predictive power can vary depending on the dataset and the complexity of the interactions. nih.gov

Table 1: Example of a CoMFA Study on Opioid Receptor Antagonists This table is interactive and can be sorted by clicking on the headers.

| Receptor Subtype | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Dominant Interaction |

|---|---|---|---|

| Delta (δ) | 0.69 | 0.91 | Steric |

| Mu (µ) | 0.67 | 0.92 | Steric |

| Kappa (κ) | 0.60 | 0.96 | Steric |

Data sourced from a 3D-QSAR study on opioid receptor antagonists, indicating the statistical significance and predictive power of the CoMFA models. nih.gov

Pharmacophore Modeling and Development for Opioid Receptor Ligands

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov For opioid receptors, a pharmacophore model typically includes features such as a protonated amine (positive ionizable), an aromatic ring, and hydrogen bond acceptors/donors. nih.govacs.org

The development of a pharmacophore model for the µ-opioid receptor, for example, revealed the importance of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature for binding activity. nih.gov Such a model, once validated, can be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements. nih.govnih.gov

In the context of this compound₂, the tyrosine residue provides the key aromatic and hydroxyl groups, while the N-terminal amine serves as the positive ionizable center. The amide backbone and the C-terminal amide provide additional hydrogen bonding capabilities. A pharmacophore model can help to understand the optimal spatial arrangement of these features and guide the design of analogs with constrained conformations to better fit the receptor binding pocket.

A study focused on delineating ligand-receptor interactions leading to biased signaling at the µ-opioid receptor developed a pharmacophore to guide the design of biased ligands. acs.org This model suggests that strong interactions with specific residues like Y7.43 and D3.32 are associated with higher β-arrestin activity, while engagement with Y3.33 and a weaker interaction with D3.32 lead to lower β-arrestin activity. acs.org This level of detail is invaluable for designing this compound₂ analogs with specific signaling profiles.

Virtual Screening and Computational Lead Optimization Strategies for Peptide Mimetics

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov For peptide mimetics, VS can be employed to identify non-peptidic scaffolds that mimic the key interactions of the parent peptide. nih.govmetajournal.com

Once a hit compound is identified through virtual screening, computational lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. semanticscholar.org This can involve in silico modifications of the hit compound, such as R-group screening, where different substituents are computationally added to the core scaffold and their effect on binding is evaluated through docking simulations. nih.gov

For this compound₂, a virtual screening campaign could be initiated using a pharmacophore model derived from its bioactive conformation. The identified hits could then be subjected to computational optimization. For example, the Mmp (Matrix Metalloproteinase) residue, being a non-natural amino acid, offers a unique point for modification. Computational methods can explore a vast chemical space of non-natural amino acids that could replace Mmp to enhance properties like resistance to enzymatic degradation. semanticscholar.org

A study on the discovery of novel biased opioid receptor ligands utilized hierarchical virtual screening against a pharmacophore model, leading to the identification of a novel µ-OR agonist with a pyrazoloisoquinoline scaffold. nih.gov Subsequent computational R-group screening and synthesis of predicted derivatives resulted in a G-protein-biased compound with significant analgesic effects. nih.gov

Table 2: Virtual Screening Workflow for Peptide Mimetics This table is interactive and can be sorted by clicking on the headers.

| Step | Description | Key Objective |

|---|---|---|

| 1. Target Selection and Preparation | Defining the receptor binding site and preparing its 3D structure. | Create a suitable model of the biological target. |

| 2. Library Design/Selection | Choosing a diverse library of compounds for screening. | Explore a wide range of chemical structures. |

| 3. Docking and Scoring | Predicting the binding mode and affinity of each compound in the library. | Rank compounds based on their predicted binding. |

| 4. Hit Selection and Filtering | Selecting promising candidates based on scoring and visual inspection. | Identify a smaller set of compounds for further investigation. |

| 5. Lead Optimization | Iteratively modifying the hit compounds to improve their properties. | Enhance potency, selectivity, and drug-like properties. |

This table outlines a typical workflow for virtual screening and lead optimization of peptide mimetics. nih.govdntb.gov.uamdpi.com

Broader Academic Implications and Future Research Trajectories

Insights into the Molecular Mechanisms of Opioid Receptor Activation and Selectivity

The interaction of opioid peptides with their corresponding G protein-coupled receptors (GPCRs) is a complex process governed by the specific amino acid sequence and conformation of the ligand. The study of Tyr-Pro-Mmp-Phe-NH₂ and related analogs provides a high-resolution view into the molecular determinants of opioid receptor activation and selectivity.

The N-terminal tyrosine (Tyr) residue is a critical pharmacophore for all opioid peptides, with its phenolic hydroxyl group and protonated amine forming key hydrogen bonds within the binding pockets of the µ (MOR), δ (DOR), and κ (KOR) opioid receptors. The proline (Pro) residue at position 2 induces a characteristic turn in the peptide backbone, a conformational feature that is crucial for high-affinity binding, particularly at the MOR. nih.gov The phenylalanine (Phe) at position 4 further contributes to the binding affinity through hydrophobic interactions.

The introduction of a modified or unnatural amino acid at position 3, represented here as "Mmp," is a strategic modification aimed at fine-tuning the peptide's pharmacological properties. The nature of the "Mmp" residue can significantly influence the peptide's affinity and selectivity for the different opioid receptor subtypes. For instance, modifications at this position can alter the conformational flexibility of the peptide, leading to a preferential interaction with one receptor over the others. This approach has been successfully employed in the design of highly selective MOR agonists.

The following table illustrates the impact of substitutions at various positions on the binding affinity of endomorphin-2, a related endogenous opioid peptide.

| Compound | Sequence | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | 0.69 | 13,381 | 7,594 |

| Analog 1 | Tyr-c[D-Lys-Phe-Phe-Asp]-NH₂ | 0.1 | 400 | >10000 |

| Analog 2 | Dmt-c[D-Lys-Phe-Phe-Asp]-NH₂ | 0.2 | 800 | >10000 |

Data sourced from studies on endomorphin-2 analogs.

Contribution to Understanding Endogenous Opioid System Function and Regulation

The endogenous opioid system, comprising opioid peptides such as endorphins, enkephalins, and dynorphins, plays a pivotal role in modulating pain, mood, and various physiological processes. Synthetic analogs like this compound₂ are invaluable tools for dissecting the complexities of this system.

By possessing tailored receptor selectivity profiles, these synthetic peptides can be used to probe the specific physiological functions mediated by each opioid receptor subtype. For example, a highly MOR-selective analog can help to elucidate the precise role of the MOR in pain transmission, reward pathways, and respiratory control, without the confounding effects of activating DOR or KOR.

Furthermore, the study of the metabolic stability of synthetic analogs provides insights into the regulation of endogenous opioid signaling. Endogenous opioid peptides are rapidly degraded by peptidases, which limits the duration of their action. The introduction of modified amino acids, such as "Mmp," or other structural modifications can confer resistance to enzymatic degradation. nih.gov Comparing the biological effects of rapidly degraded versus stable analogs can help to understand the temporal dynamics of endogenous opioid signaling and the physiological consequences of prolonged receptor activation.

Methodological Advancements in Peptide-Based Ligand Discovery and Development

The development of this compound₂ exemplifies the significant methodological advancements in peptide-based ligand discovery. Historically, the therapeutic potential of peptides was hampered by their poor metabolic stability and limited bioavailability. mdpi.com However, modern synthetic and computational techniques have largely overcome these limitations.

The incorporation of unnatural amino acids, D-amino acids, and peptidomimetics into peptide sequences is a key strategy for enhancing enzymatic stability and modulating pharmacological activity. nih.gov Techniques such as solid-phase peptide synthesis have made the routine production of such modified peptides feasible. nih.gov

Moreover, computational modeling and structure-activity relationship (SAR) studies have become indispensable tools in the rational design of peptide ligands. nih.gov By simulating the binding of different peptide analogs to the crystal structures of opioid receptors, researchers can predict which modifications are likely to enhance affinity and selectivity, thereby streamlining the drug discovery process.

Future Directions in the Rational Design of Opioid Peptide Analogs with Tailored Receptor Profiles and Improved Biochemical Properties

The future of opioid peptide research lies in the rational design of analogs with precisely tailored pharmacological profiles and optimized biochemical properties. A major focus is the development of "biased agonists," which preferentially activate one intracellular signaling pathway over another. For the MOR, G protein-biased agonists are sought, as they may produce robust analgesia with reduced side effects like respiratory depression and constipation, which are thought to be mediated by the β-arrestin pathway. wikipedia.org The specific structure of "Mmp" in this compound₂ could be designed to stabilize a receptor conformation that favors G protein coupling.

Another key area of future research is the improvement of the pharmacokinetic properties of peptide analogs. This includes enhancing their ability to cross the blood-brain barrier to reach their central targets, as well as further improving their metabolic stability to allow for less frequent administration. Strategies being explored include the conjugation of peptides to carrier molecules and the development of novel delivery systems. nih.gov

The following table presents data on the enzymatic stability of endomorphin-2 and some of its modified analogs, highlighting the impact of such modifications.

| Compound | Sequence | Percentage Remaining after 30 min in Rat Brain Homogenate |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | ~16% |

| Analog 3 | Tyr-c[D-Lys-Phe-Phe-Asp]-NH₂ | >90% |

| Analog 4 | Dmt-c[D-Lys-Phe-Phe-Asp]-NH₂ | >95% |

Data sourced from enzymatic stability studies of endomorphin-2 analogs. researchgate.net

Q & A

Q. How can researchers ensure reproducibility when sharing this compound₂ datasets?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Upload raw data (HPLC chromatograms, NMR spectra) to repositories like Figshare with unique DOIs. Include metasynthesis batch numbers, instrument calibration dates, and software versions. Provide Jupyter notebooks or R scripts for data processing .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.